molecular formula C7H13Cl2N3 B13590377 5-(azetidin-3-yl)-1-methyl-1H-imidazoledihydrochloride

5-(azetidin-3-yl)-1-methyl-1H-imidazoledihydrochloride

Cat. No.: B13590377
M. Wt: 210.10 g/mol
InChI Key: YZPSLMKTWLTWCX-UHFFFAOYSA-N
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Description

5-(azetidin-3-yl)-1-methyl-1H-imidazoledihydrochloride: is a heterocyclic compound that features both an azetidine ring and an imidazole ring

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-yl)-1-methyl-1H-imidazoledihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

5-(azetidin-3-yl)-1-methyl-1H-imidazoledihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-1-methyl-1H-imidazoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(azetidin-3-yl)-1-methyl-1H-imidazoledihydrochloride is unique due to its specific combination of the azetidine and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

5-(azetidin-3-yl)-1-methylimidazole;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-10-5-9-4-7(10)6-2-8-3-6;;/h4-6,8H,2-3H2,1H3;2*1H

InChI Key

YZPSLMKTWLTWCX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2CNC2.Cl.Cl

Origin of Product

United States

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